6-Phenylpyridazine-3-carbaldehyde
Description
6-Phenylpyridazine-3-carbaldehyde is a heterocyclic aromatic compound featuring a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with a phenyl group at the 6-position and a carbaldehyde (–CHO) functional group at the 3-position. Pyridazine derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and reactivity.
Properties
IUPAC Name |
6-phenylpyridazine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-10-6-7-11(13-12-10)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFLUYGQCHZIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292668 | |
| Record name | 6-Phenyl-3-pyridazinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99974-22-8 | |
| Record name | 6-Phenyl-3-pyridazinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99974-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenyl-3-pyridazinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyridazine-3-carbaldehyde typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. One common method includes the cyclization of hydrazones under acidic or basic conditions to form the pyridazine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylpyridazine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: 6-Phenylpyridazine-3-carboxylic acid.
Reduction: 6-Phenylpyridazine-3-methanol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
6-Phenylpyridazine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a scaffold for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Phenylpyridazine-3-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Core Structural Variations
Pyridazine vs. Pyridine Derivatives
- 6-Phenylpyridazine-3-carbaldehyde: The pyridazine ring (two adjacent nitrogens) confers distinct electronic properties compared to pyridine (one nitrogen).
- 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde: Replacing pyridazine with pyridine reduces ring electron deficiency, altering solubility and reactivity.
Substituent Effects
Biological Activity
6-Phenylpyridazine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridazine ring with a phenyl group at the 6-position and an aldehyde functional group at the 3-position. This unique structure contributes to its potential biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C10H8N2O |
| Molecular Weight | 172.18 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Data not widely available |
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to exert its effects through:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
- Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.
Anticancer Activity
Recent studies have demonstrated that pyridazine derivatives, including this compound, exhibit significant anticancer properties. For example, a series of 3,6-disubstituted pyridazines were evaluated for their anticancer activity against various human cancer cell lines:
- In Vitro Studies: The compound showed promising results in inhibiting cell proliferation in breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cell lines.
- Mechanism of Action: Flow cytometric analysis indicated that treatment with certain pyridazines increased the percentage of apoptotic cells significantly compared to untreated controls, suggesting that these compounds induce apoptosis in cancer cells .
Antimicrobial Activity
Pyridazine derivatives have also been explored for their antimicrobial properties. The presence of the phenyl group enhances lipophilicity, which may improve the compound's ability to penetrate microbial membranes.
Case Studies
-
Anticancer Efficacy:
A study focused on 3,6-disubstituted pyridazines reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, one derivative demonstrated an IC50 of approximately 15 μM against MDA-MB-231 cells . -
Structure-Activity Relationship (SAR):
Research has shown that modifications to the phenyl group or the aldehyde functional group can significantly influence biological activity. For example, introducing electron-withdrawing groups on the phenyl ring enhanced anticancer potency .
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
